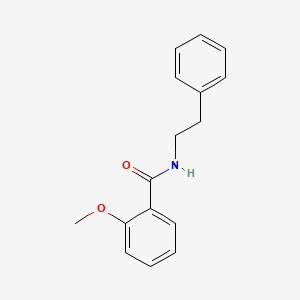
2-methoxy-N-(2-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-N-(2-phenylethyl)benzamide is a compound belonging to the benzamide class of chemicals Benzamides are known for their diverse applications in various fields, including medicine, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-phenylethyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One method involves the reaction of benzoyl chloride or benzoic acid with phenethylamine in the presence of an alkali metal hydroxide in water . This method is advantageous as it avoids the use of organic solvents, making the process more environmentally friendly and cost-effective.
Industrial Production Methods
In industrial settings, the synthesis of benzamide derivatives, including this compound, can be performed using ultrasonic irradiation in the presence of Lewis acidic ionic liquids immobilized on diatomite earth . This method is efficient, eco-friendly, and provides high yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(2-phenylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.
Major Products Formed
Oxidation: Phenoxy acids.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
2-Methoxy-N-(2-phenylethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential antibacterial and antioxidant activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, plastics, and rubber.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy and phenylethyl groups contribute to its binding affinity and activity. It may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
Uniqueness
Its synthesis methods and reaction conditions also make it a versatile compound for various research and industrial purposes .
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-methoxy-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C16H17NO2/c1-19-15-10-6-5-9-14(15)16(18)17-12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18) |
InChI Key |
BJQHZOUWIWARFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




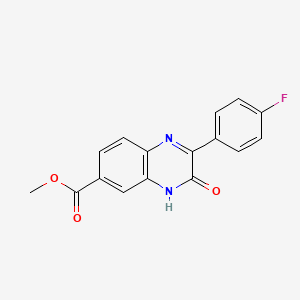
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13842551.png)
![[UL-13C6gal]Lactose](/img/structure/B13842568.png)
![(2R)-2-prop-1-ynoxy-1-azabicyclo[2.2.2]octane](/img/structure/B13842570.png)
![Ethyl 5.7-dioxo-4-phenethyl-2-(1 H-pyrazol-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13842575.png)
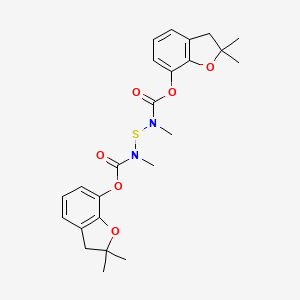
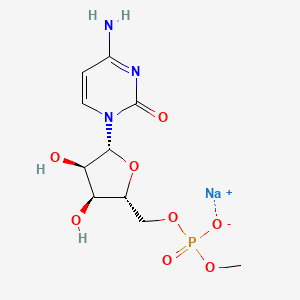
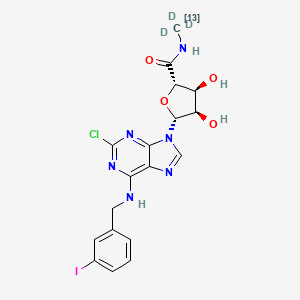
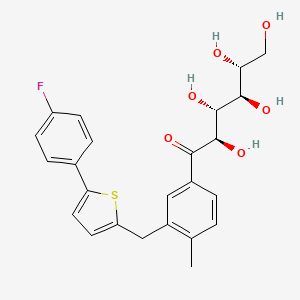
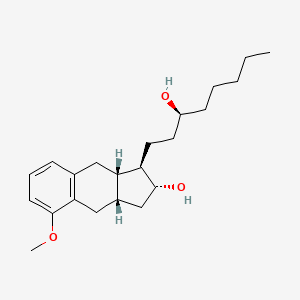
![5-Bromo-3-[(3-chlorophenyl)methyl]pyrimidin-4-one](/img/structure/B13842614.png)

